2-(Propan-2-yl)-2,3-dihydropyridazin-3-one
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Overview
Description
2-(Propan-2-yl)-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring a pyridazine ring with an isopropyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yl)-2,3-dihydropyridazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with diketones or ketoesters, followed by cyclization to form the pyridazine ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-yl)-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.
Reduction: Reduction reactions can convert the compound into dihydropyridazine derivatives.
Substitution: The isopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions include various substituted pyridazine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-(Propan-2-yl)-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for developing new drugs.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Propan-2-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the functional groups present on the molecule .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydropyridazine: Lacks the isopropyl group, making it less hydrophobic.
2-(Methyl)-2,3-dihydropyridazin-3-one: Has a methyl group instead of an isopropyl group, affecting its steric and electronic properties.
2-(Ethyl)-2,3-dihydropyridazin-3-one: Contains an ethyl group, which influences its reactivity and solubility.
Uniqueness
2-(Propan-2-yl)-2,3-dihydropyridazin-3-one is unique due to its specific substitution pattern, which imparts distinct steric and electronic characteristics.
Properties
IUPAC Name |
2-propan-2-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-6(2)9-7(10)4-3-5-8-9/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWZDYSMVHQTHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C=CC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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